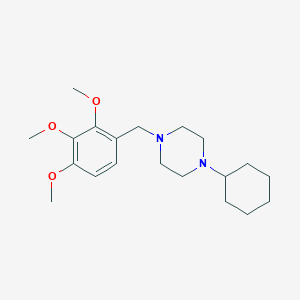
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine, also known as CTMP, is a synthetic compound that belongs to the family of piperazine derivatives. It is a psychoactive drug that has gained attention in recent years due to its potential use in scientific research. CTMP has been shown to have a unique mechanism of action, which makes it an interesting candidate for further investigation.
Mécanisme D'action
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine exerts its pharmacological effects by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in an increase in cognitive function, motivation, and focus. 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of cocaine addiction.
Biochemical and Physiological Effects:
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is responsible for cognitive function and decision-making. 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to increase the levels of serotonin in the brain, which is responsible for mood regulation and emotional processing.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments include its unique mechanism of action, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine is also relatively easy to synthesize, which makes it a cost-effective option for researchers. The limitations of using 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments include the potential for abuse and addiction, as well as the lack of long-term safety data.
Orientations Futures
There are a number of future directions for research on 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine. One potential area of investigation is its potential as a treatment for cocaine addiction. 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of cocaine addiction. Another potential area of investigation is its potential as a treatment for ADHD and other related disorders. 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have a unique mechanism of action that involves the inhibition of dopamine and norepinephrine reuptake, which makes it a potential candidate for the treatment of these disorders. Finally, further research is needed to determine the long-term safety and efficacy of 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine in humans.
Méthodes De Synthèse
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,3,4-trimethoxybenzyl chloride with cyclohexylamine in the presence of a base. The resulting intermediate is then reacted with piperazine to yield the final product. The synthesis of 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine is a complex process that requires a high level of expertise and specialized equipment.
Applications De Recherche Scientifique
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has been used in scientific research to investigate its potential as a treatment for various neurological and psychiatric disorders. It has been shown to have a unique mechanism of action that involves the inhibition of dopamine and norepinephrine reuptake, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders.
Propriétés
IUPAC Name |
1-cyclohexyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-23-18-10-9-16(19(24-2)20(18)25-3)15-21-11-13-22(14-12-21)17-7-5-4-6-8-17/h9-10,17H,4-8,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFMHSHXNYZVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CCCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5752884.png)


![methyl 4-{[(4-bromophenyl)thio]methyl}benzoate](/img/structure/B5752901.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5752906.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5752907.png)

![1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5752928.png)
![dimethyl 5-{[(2-pyridinylamino)carbonothioyl]amino}isophthalate](/img/structure/B5752932.png)

![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)